Methyl 5-iodo-2-(methylamino)benzoate

Description

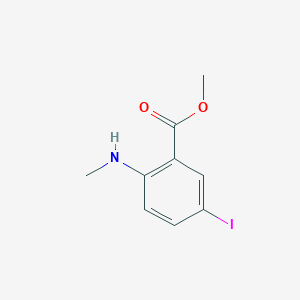

Structure

2D Structure

3D Structure

Properties

CAS No. |

736990-24-2 |

|---|---|

Molecular Formula |

C9H10INO2 |

Molecular Weight |

291.09 g/mol |

IUPAC Name |

methyl 5-iodo-2-(methylamino)benzoate |

InChI |

InChI=1S/C9H10INO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 |

InChI Key |

ODABNXDSPQIWBL-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C=C1)I)C(=O)OC |

Canonical SMILES |

CNC1=C(C=C(C=C1)I)C(=O)OC |

Origin of Product |

United States |

Advanced Reactivity Profiles and Derivatization Strategies of Methyl 5 Iodo 2 Methylamino Benzoate

Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-iodo-2-(methylamino)benzoate

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for bond formation. rsc.org The aryl iodide moiety of this compound serves as an excellent electrophilic partner in these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to a palladium(0) center, the initial step in most cross-coupling catalytic cycles.

The Suzuki–Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds by reacting an organoboron species with an organic halide. For this compound, this reaction provides a direct route to introduce new aryl or vinyl substituents at the C-5 position.

Detailed research findings show that this compound can be first converted to its corresponding boronate ester. This transformation is typically achieved using a palladium catalyst in the presence of a boron source, such as bis(pinacolato)diboron. In a documented procedure, this compound was reacted with bis(pinacolato)diboron using a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ and a base such as potassium acetate in a solvent like DMSO. google.com This intermediate boronate ester can then be used in subsequent Suzuki coupling reactions with various aryl halides to form biaryl structures. The direct coupling of this compound with an organoboron reagent is also a standard application of this methodology. The reaction conditions are generally mild and tolerant of the existing methylamino and ester functional groups on the aromatic ring.

Table 1: Representative Conditions for Boronate Ester Formation from this compound for Suzuki-Miyaura Coupling

| Reactant | Boron Source | Catalyst | Base | Solvent | Product | Ref |

|---|

This table is interactive. Click on the headers to sort.

The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples aryl halides with terminal alkynes, are fundamental C-C bond-forming transformations. Both reactions are catalyzed by palladium complexes and provide powerful means to introduce unsaturated moieties onto an aromatic ring. mdpi.com

For this compound, the Heck reaction would involve its coupling with an alkene, such as styrene or an acrylate, to form a stilbene or cinnamate derivative, respectively. A typical catalytic system would consist of a palladium source like Pd(OAc)₂ or PdCl₂, often in combination with a phosphine (B1218219) ligand and a base (e.g., triethylamine or potassium carbonate).

The Sonogashira reaction allows for the direct installation of an alkyne group at the C-5 position. This reaction is characteristically co-catalyzed by palladium and a copper(I) salt (typically CuI). mdpi.com The coupling of this compound with a terminal alkyne like phenylacetylene would proceed under mild basic conditions, yielding a 5-alkynyl-2-(methylamino)benzoate derivative. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling).

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgnih.gov This reaction has become a premier method for constructing arylamine structures found in countless pharmaceuticals and materials. rug.nl The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the product and regenerate the catalyst. wikipedia.org

In the context of this compound, the Buchwald–Hartwig amination would enable the introduction of a new nitrogen-based substituent at the C-5 position. This allows for the synthesis of various diamine derivatives by coupling with primary or secondary amines, anilines, or even N-heterocycles. The success of the transformation relies heavily on the choice of the catalyst system, particularly the phosphine ligand. Modern catalyst systems utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the key steps of the catalytic cycle, allowing for the coupling of a wide range of amine nucleophiles under mild conditions. rug.nl A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to facilitate the deprotonation of the amine. libretexts.org

Copper-Catalyzed Transformations and Ullmann-Type Couplings

While palladium catalysis is dominant, copper-catalyzed reactions, particularly Ullmann-type couplings, offer a complementary and often more cost-effective approach for the formation of carbon-heteroatom bonds. organic-chemistry.org The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile (such as an alcohol, amine, or thiol) at high temperatures using stoichiometric copper. Modern protocols often use catalytic amounts of copper salts, frequently in the presence of a ligand, allowing for milder reaction conditions. mdpi.com

The copper-catalyzed N-arylation of nitrogen heterocycles is a vital transformation for the synthesis of compounds used in medicinal chemistry and materials science. This compound is a suitable substrate for these Ullmann-type couplings, reacting with a variety of N-H containing heterocycles like imidazoles, pyrazoles, indoles, and triazoles. researchgate.netsemanticscholar.org

These reactions are typically performed using a copper(I) salt, such as CuI, as the catalyst, a base like K₂CO₃ or K₃PO₄, and often a ligand to facilitate the coupling. The reaction proceeds via the formation of a copper-amide intermediate with the heterocycle, followed by coupling with the aryl iodide. mdpi.com The conditions required can vary significantly depending on the nucleophilicity and steric hindrance of the nitrogen heterocycle.

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Heterocycles with Aryl Iodides

| Aryl Halide Substrate | N-Heterocycle | Catalyst | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|---|---|

| Aryl Iodide | Imidazole | CuI | K₃PO₄ | DMF | 35-40 °C | organic-chemistry.org |

| Aryl Iodide | Indole (B1671886) | CuI / L-proline | K₂CO₃ | DMSO | 80-90 °C | researchgate.net |

| Aryl Iodide | Pyrrole | CuI / L-proline | K₂CO₃ | DMSO | 80-90 °C | researchgate.net |

This table is interactive. Click on the headers to sort.

The efficiency and scope of both palladium- and copper-catalyzed reactions involving this compound are highly dependent on the catalytic system. Optimization is key to achieving high yields and selectivity.

For palladium-catalyzed reactions, ligand selection is paramount. In Suzuki couplings, phosphine ligands like triphenylphosphine (PPh₃) or dppf (1,1'-bis(diphenylphosphino)ferrocene) are common. For the more challenging Buchwald–Hartwig aminations, bulky biaryl phosphine ligands are often necessary to promote reductive elimination, which can be the rate-limiting step. rug.nl The choice of base and solvent also plays a critical role in catalyst stability and activity.

In copper-catalyzed Ullmann-type couplings, the addition of a ligand can dramatically accelerate the reaction and allow for lower temperatures. Simple and inexpensive bidentate ligands, such as L-proline, N,N-dimethylglycine, diamines (e.g., ethylenediamine), and 1,10-phenanthroline, have proven effective in promoting C-N bond formation. researchgate.netresearchgate.net These ligands are believed to stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps. In some cases, particularly with highly nucleophilic heterocycles, ligand-free systems can be effective, simplifying the reaction protocol. organic-chemistry.org The choice between different copper sources (e.g., CuI, Cu₂O, or copper powder) and bases can also influence reaction outcomes.

Nucleophilic and Electrophilic Functionalization at the Aromatic Core and Side Chains

The presence of nucleophilic (methylamino) and electrophilic (methyl ester) centers, in conjunction with a reactive aromatic ring, allows for a multifaceted approach to functionalization. The inherent chemical properties of these groups can be exploited to achieve selective modifications.

Selective Functionalization of the Amine and Ester Moieties

The secondary amine and methyl ester groups of this compound offer opportunities for selective chemical manipulation. The nitrogen atom of the methylamino group, with its lone pair of electrons, is nucleophilic and can readily undergo reactions such as acylation and alkylation. For instance, N-acylation can be achieved using various acylating agents like acid chlorides or anhydrides to introduce a wide range of substituents. The choice of reaction conditions, including the base and solvent, is crucial for achieving high yields and preventing side reactions.

Conversely, the methyl ester functionality is susceptible to nucleophilic attack at the carbonyl carbon. Saponification, the hydrolysis of the ester under basic conditions, typically using sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding carboxylic acid. This transformation is often a key step in the synthesis of more complex molecules, as the carboxylic acid can then participate in a variety of subsequent reactions, such as amide bond formation. The selective hydrolysis of the ester in the presence of the amine can be achieved by careful control of the reaction pH and temperature.

| Reaction Type | Reagents and Conditions | Functional Group Modified | Product Type |

| N-Acylation | Acetyl chloride, pyridine, CH2Cl2, 0 °C to rt | Methylamino | N-acyl derivative |

| Ester Hydrolysis | NaOH, H2O/MeOH, reflux | Methyl ester | Carboxylic acid |

Modifications at the Aromatic Ring (beyond the iodo group)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating effect of the methylamino group. This group directs incoming electrophiles primarily to the ortho and para positions. Given that the para position is occupied by the iodo group, electrophilic substitution is expected to occur at the positions ortho to the methylamino group (C3 and C5). However, the bulky iodo group at C5 may sterically hinder substitution at this position.

Reactions such as nitration and halogenation can be used to introduce additional functionality to the aromatic ring. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group. rsc.orgaiinmr.comyoutube.comyoutube.comyoutube.com The directing effects of the existing substituents would favor the introduction of the nitro group at the C3 position. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring. aiinmr.com The precise outcome of these reactions can be influenced by the specific reaction conditions, including temperature and the choice of catalyst.

| Reaction Type | Reagents and Conditions | Expected Position of Substitution | Product Type |

| Nitration | HNO3, H2SO4, 0 °C | C3 | Nitroaromatic derivative |

| Bromination | Br2, FeBr3 | C3 | Bromoaromatic derivative |

Cyclization and Annulation Reactions Employing this compound as a Building Block

The strategic positioning of the reactive functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

Formation of Nitrogen-Containing Heterocyclic Systems

This substituted anthranilate derivative is a key starting material for the synthesis of quinazolinones, a class of nitrogen-containing heterocycles with significant biological activity. rsc.orgarkat-usa.orgnih.govnih.gov One common approach involves a two-step sequence where the methylamino group is first acylated, and the resulting N-acyl derivative is then subjected to cyclization. For example, reaction with an appropriate acid chloride followed by heating can lead to the formation of a 6-iodo-1-methyl-quinazolin-4-one derivative. The specific substituent at the 2-position of the quinazolinone ring can be varied depending on the acylating agent used.

Another important class of heterocycles accessible from this building block is the acridones. The synthesis of acridone derivatives can be achieved through reactions such as the Ullmann condensation. This involves the coupling of this compound with a 2-halobenzoic acid derivative, followed by an intramolecular cyclization to form the tricyclic acridone core. The iodo substituent on the starting material is well-suited for such palladium- or copper-catalyzed cross-coupling reactions.

| Heterocyclic System | General Synthetic Strategy | Key Intermediates |

| Quinazolinones | N-acylation followed by cyclization | N-acyl anthranilate derivatives |

| Acridones | Ullmann condensation with a 2-halobenzoic acid derivative followed by intramolecular cyclization | Diaryl amine derivatives |

Cascade and Tandem Processes for Complex Molecular Architectures

The reactivity of the iodo group in transition metal-catalyzed cross-coupling reactions opens up possibilities for cascade or tandem reaction sequences, allowing for the rapid construction of complex molecular architectures. arkat-usa.org For instance, a Sonogashira coupling of the iodo group with a terminal alkyne, followed by an in-situ intramolecular cyclization involving the methylamino group, can lead to the formation of indole or other fused heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Iodo 2 Methylamino Benzoate and Its Novel Derivatives

High-Resolution Mass Spectrometry for Isomeric Differentiation and Fragmentation Analysis

A high-resolution mass spectrometry (HRMS) analysis would be essential for confirming the elemental composition of Methyl 5-iodo-2-(methylamino)benzoate. The technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unequivocal determination of its chemical formula, C9H10INO2. Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation. The resulting fragmentation pattern, including characteristic losses of the methyl ester group (-•OCH3), the methylamino group (-•NHCH3), and the iodine atom (-•I), would be analyzed to confirm the connectivity of the molecule and differentiate it from potential isomers.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Multi-dimensional NMR spectroscopy is indispensable for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule's structure.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the structure of this compound, a suite of 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, specifically identifying the protons on the aromatic ring and their spatial relationships.

Heteronuclear Single Quantum Coherence (HSQC): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals of the aromatic CH groups and the two methyl groups.

Advanced 1H and 13C NMR Investigations on Novel Derivatization Products

Should novel derivatives of this compound be synthesized, ¹H and ¹³C NMR spectroscopy would be the primary tools for their characterization. By comparing the spectra of the derivatives to the parent compound, one could identify structural modifications. For example, a change in the chemical shift of the aromatic protons could indicate further substitution on the ring, while the appearance or disappearance of specific signals would confirm the success of a derivatization reaction at the amine or ester functional groups.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformational Analysis

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography would be required. This technique would provide precise bond lengths, bond angles, and torsion angles. A successful crystallographic analysis of this compound would reveal the planarity of the benzene (B151609) ring, the conformation of the methylamino and methyl ester substituents relative to the ring, and how the molecules pack in the crystal lattice. This would also definitively confirm the substitution pattern and provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking. While crystal structure data is available for the related compound Methyl 5-iodo-2-methoxybenzoate, this data cannot be extrapolated to the target compound due to differences in functional groups that influence crystal packing. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, would be used to identify the characteristic vibrations of the functional groups within this compound.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester, C-N stretching, C-O stretching, and aromatic C-H and C=C vibrations.

Raman Spectroscopy: Would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. Analysis of these spectra would not only confirm the presence of the key functional groups but could also provide information on intermolecular interactions, such as hydrogen bonding, which would be indicated by shifts in the N-H and C=O stretching frequencies.

Computational and Theoretical Studies on the Chemical Reactivity and Electronic Structure of Methyl 5 Iodo 2 Methylamino Benzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Currently, there is a notable absence of published research in the scientific literature that specifically details quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for Methyl 5-iodo-2-(methylamino)benzoate. While DFT is a widely used method for investigating the electronic structure and molecular properties of organic molecules, providing insights into geometry, charge distribution, and vibrational frequencies, such specific analyses for this compound have not been reported.

For context, a study on a related but more complex molecule, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, utilized DFT calculations at the PBE0-D3BJ/def2-TZVP level to optimize its geometry and compare it with crystallographic data. nih.gov This type of study, if applied to this compound, could elucidate the influence of the iodo and methylamino substituents on the electronic environment of the aromatic ring and the ester functionality.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of the HOMO are associated with a molecule's nucleophilic or electron-donating character, while the LUMO relates to its electrophilic or electron-accepting properties. numberanalytics.com

A specific FMO analysis for this compound is not available in the current body of scientific literature. Such an analysis would be valuable for predicting its behavior in various chemical reactions. For instance, the location of the HOMO would likely indicate the most probable site for electrophilic attack, whereas the LUMO's position would suggest the site for nucleophilic attack. This information is fundamental for understanding and predicting the regioselectivity of its reactions.

Mechanistic Pathway Elucidation and Transition State Modeling

Detailed computational studies on the reaction mechanisms involving this compound, including the modeling of transition states, are not present in published research. This type of investigation is crucial for understanding the energetic barriers and intermediates of chemical transformations.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry. The iodine substituent on this compound makes it a potential substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Computational studies in this area would typically involve mapping the potential energy surface of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. However, no computational investigations specifically modeling these cross-coupling reaction mechanisms with this compound as the substrate have been documented.

The bifunctional nature of this compound, possessing both a reactive C-I bond and a nucleophilic N-H group, suggests the potential for intramolecular cyclization to form heterocyclic structures. Theoretical studies could explore various potential cyclization pathways, for example, via transition-metal catalysis (e.g., Larock indole (B1671886) synthesis) or radical mechanisms. These studies would involve calculating the activation energies for different cyclization routes to predict the most favorable conditions and resulting products. To date, no such computational explorations of intramolecular cyclization pathways for this compound have been published.

Strategic Applications of Methyl 5 Iodo 2 Methylamino Benzoate As a Key Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Intermediates for Pharmaceutical Research

The functional group array of Methyl 5-iodo-2-(methylamino)benzoate makes it a valuable precursor for advanced intermediates in pharmaceutical research. The aryl iodide moiety is particularly amenable to palladium-catalyzed carbonylation reactions, which are powerful methods for introducing carbonyl groups into organic molecules. researchgate.net Research on analogous compounds, such as ethyl 2-substituted 5-iodobenzoates, has demonstrated that the iodo group can be efficiently transformed into amide or keto-amide functionalities. researchgate.net

One key transformation is aminocarbonylation, where the aryl iodide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst. researchgate.netorganic-chemistry.org This reaction provides an efficient route to various 5-carboxamide and 5-glyoxylamide derivatives. researchgate.net These resulting intermediates are of significant interest in medicinal chemistry. For instance, studies have shown that certain 5-glyoxylamido derivatives synthesized from these iodo-anthranilate scaffolds exhibit noteworthy cytotoxic potential against cancer cell lines, including MCF-7 (breast cancer) and T98G (glioblastoma). researchgate.net This positions this compound as a key starting material for the discovery of new anticancer agents. researchgate.net

Intermediates Synthesized from Iodo-Anthranilate Scaffolds

Role in the Construction of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules. openmedicinalchemistryjournal.com this compound serves as an excellent platform for building diverse libraries of these important structures. Its utility stems from having two distinct reactive handles: the iodo group, which is a linchpin for cross-coupling reactions, and the ortho-amino ester moiety, which is a classic precursor for cyclization.

The iodo group enables participation in a wide array of palladium-catalyzed reactions. For example, Sonogashira coupling with terminal alkynes can convert the iodo-anthranilate into an ethynyl-anthranilate. This intermediate can then undergo cyclization with reagents like hydrazines to form complex, multi-substituted pyrazoles. researchgate.net Similarly, other coupling reactions such as Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed at the iodo position to introduce a wide variety of substituents, dramatically increasing molecular diversity. The development of palladium-catalyzed methods for the direct arylation of heteroaromatics using unprotected iodoanilines further expands these possibilities. thieme-connect.com

Furthermore, the 2-(methylamino)benzoate structure itself is a well-known precursor for fused heterocycles. For instance, palladium-catalyzed annulation between iodoanilines and ketones is a known method for synthesizing substituted indoles. acs.org The compound can also be envisioned as a precursor for isatoic anhydrides via palladium-catalyzed double carbonylation, providing access to quinazolinones and related fused heterocyclic systems. acs.org

Synthetic Pathways to Heterocyclic Systems

Utility in the Total Synthesis of Complex Natural Product Scaffolds

The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. While direct application of this compound in a completed total synthesis of a major natural product is not prominently documented in publicly available research, its structural features make it a highly valuable potential building block for such endeavors. researchgate.netscripps.edu

Many alkaloids and other biologically active natural products contain anthranilic acid or substituted aniline (B41778) motifs within their complex frameworks. nih.gov The subject compound provides this core structure, pre-functionalized for advanced synthetic manipulations. The iodo group is particularly significant as it allows for late-stage functionalization—a highly desirable strategy in total synthesis where key bonds are formed near the end of a synthetic sequence. nih.gov This allows for the convergent assembly of complex fragments and the introduction of sensitive functional groups after the core scaffold has been constructed. Hypervalent iodine reagents, related by the presence of the iodine atom, are used extensively in natural product synthesis for their unique reactivity in creating complex cyclic and spirocyclic systems. researchgate.net The presence of an iodo group on this building block allows it to engage in similar transformations or, more commonly, in transition-metal-catalyzed couplings to connect elaborate molecular fragments.

Potential Applications in Materials Science and Polymer Chemistry

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. Its potential in this field is primarily linked to its identity as an aryl iodide, which is a key monomer building block for the synthesis of conjugated polymers.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties that make them suitable for applications in organic electronics. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling polymerization reactions, such as Suzuki and Stille polymerizations. These methods allow for the controlled formation of carbon-carbon bonds between aromatic units, leading to the creation of well-defined oligo- and poly-phenylene structures. Such polymers are investigated as active materials in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). youtube.com

The methylamino and methyl ester substituents on the aromatic ring of this compound could serve to modulate the electronic properties (e.g., HOMO/LUMO levels) and physical characteristics (e.g., solubility, morphology) of the resulting polymers, which are critical factors for device performance. For instance, related iodo-benzoic acid derivatives are used in industrial applications such as polarizing films for liquid crystal displays (LCDs). seemafinechem.com

Potential Material Science Applications

Table of Mentioned Compounds

Emerging Research Directions and Future Challenges in Methyl 5 Iodo 2 Methylamino Benzoate Chemistry

Development of Asymmetric Synthetic Routes and Chiral Analogues

The development of asymmetric syntheses to produce chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug can significantly influence its pharmacological activity. While no specific asymmetric syntheses for Methyl 5-iodo-2-(methylamino)benzoate have been detailed, general strategies for creating chiral centers in related structures are well-established.

Detailed Research Findings: Research into the asymmetric synthesis of related α,α-disubstituted α-amino acid derivatives has shown efficient routes starting from readily available materials. capes.gov.br One such method utilizes a combination of a MABR (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) rearrangement of a chiral epoxide followed by a Curtius rearrangement to achieve high enantiomeric purity. capes.gov.br Another approach involves the iron-catalyzed ortho-amination of aromatic carboxamides, which can produce various anthranilic acid derivatives. nih.gov For a molecule like this compound, introducing chirality could be envisioned through several hypothetical routes:

Asymmetric Amination: Catalytic asymmetric hydroamination of a corresponding unsaturated precursor could install the chiral center.

Chiral Auxiliaries: Employing a chiral auxiliary attached to the amine or carboxyl group could direct stereoselective transformations.

Kinetic Resolution: A racemic mixture of a chiral precursor could be resolved using enzymes or chiral catalysts that selectively react with one enantiomer.

The creation of chiral analogues would be invaluable for structure-activity relationship (SAR) studies, potentially leading to compounds with enhanced potency and selectivity for their biological targets.

Table 1: General Approaches to Asymmetric Synthesis of Amino Acid Derivatives

| Method | Description | Potential Applicability |

|---|---|---|

| Catalytic Asymmetric Synthesis | Uses a chiral catalyst to transform a prochiral substrate into a chiral product with high enantiomeric excess. | Could be applied to a precursor of this compound to create a stereocenter. |

| Chiral Pool Synthesis | Starts from an inexpensive, enantiomerically pure natural product (e.g., an amino acid or sugar) and converts it into the desired chiral target. | A chiral amino acid could potentially be elaborated into a chiral analogue. |

| Resolution of Racemates | Separates a 50:50 mixture of enantiomers. This can be done by crystallization with a chiral resolving agent or through chiral chromatography. | A racemic chiral derivative could be separated to provide pure enantiomers for biological testing. |

Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The synthesis of substituted benzoates often relies on metal-catalyzed cross-coupling reactions. The one available example involving this compound uses a palladium catalyst, PdCl₂(dppf)·CH₂Cl₂, for a Miyaura borylation reaction. google.com This highlights the compound's utility as an aryl iodide, a versatile functional group for such transformations.

Detailed Research Findings: Future research would focus on developing more efficient, sustainable, and selective catalytic systems. Key areas of exploration include:

Iron Catalysis: Iron is an abundant, inexpensive, and less toxic metal than palladium. Iron-catalyzed C-H activation has been successfully used for the ortho-amination of aromatic carboxamides to produce anthranilic acid derivatives. nih.gov Adapting such a system could provide a more sustainable route to related compounds.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild reaction conditions and unique reactivity pathways, often avoiding the need for high temperatures and strong bases.

Ligand Development: For palladium-based systems, the design of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could lead to catalysts with higher turnover numbers, broader substrate scope, and improved functional group tolerance, enhancing the efficiency of reactions involving the iodo-substituent.

Table 2: Comparison of Catalytic Systems for Aromatic Functionalization

| Catalyst Type | Advantages | Disadvantages | Relevant Reaction Type |

|---|---|---|---|

| Palladium-based | Highly versatile, well-understood reactivity, broad substrate scope. | Expensive, potential for toxic metal contamination in the final product. | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Borylation). google.com |

| Copper-based | Less expensive than palladium, effective for C-N and C-O bond formation. | Can require higher temperatures and stronger bases. | Ullmann condensation. |

| Iron-based | Abundant, low cost, low toxicity. | Reactivity is still being developed, can be less predictable than palladium. | C-H activation, amination. nih.gov |

| Photoredox | Mild conditions, high selectivity, novel reactivity. | Requires a light source, can be sensitive to oxygen. | Radical-mediated transformations. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry, the process of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages for scalable production, including enhanced safety, improved heat and mass transfer, and greater reproducibility. organic-chemistry.org

Detailed Research Findings: While no specific flow synthesis of this compound is documented, the types of reactions used to create its precursors, such as nucleophilic aromatic substitution (SNAr), are well-suited to flow processes. vapourtec.comnih.gov High-temperature SNAr reactions, which might be required to introduce the methylamino group onto an iodo- or fluoro-substituted aromatic ring, can be performed safely and efficiently in dedicated flow reactors that allow for precise temperature control and superheating of solvents under pressure. youtube.com

An automated flow platform could be designed for the multi-step synthesis of derivatives starting from this compound. This would involve pumping the starting material and reagents through a series of reactor coils and columns, where each module performs a specific transformation (e.g., cross-coupling, hydrolysis, amidation) and purification, enabling the rapid generation of a library of analogues for screening. organic-chemistry.org

Advanced Spectroscopic and Computational Approaches for Real-Time Reaction Monitoring and Prediction

Modern chemical manufacturing and process development increasingly rely on Process Analytical Technology (PAT) to monitor reactions in real-time. This allows for precise control over reaction parameters, ensuring optimal yield and purity.

Detailed Research Findings: For a reaction involving this compound, several advanced spectroscopic techniques could be integrated into a flow or batch reactor:

In-situ FTIR and Raman Spectroscopy: These methods can monitor the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies, providing real-time kinetic data.

NMR Spectroscopy: Flow NMR cells allow for the continuous analysis of a reaction mixture, offering detailed structural information to identify intermediates and byproducts without the need for sampling.

Computational Approaches: Density Functional Theory (DFT) calculations could be employed to predict reaction pathways, transition state energies, and spectroscopic properties. This predictive power can help rationalize reaction outcomes and guide the optimization of conditions, such as the choice of catalyst, solvent, and temperature, before extensive experimental work is undertaken.

Bio-inspired Synthetic Approaches and Mimicry in Chemical Transformations

Bio-inspired synthesis seeks to emulate the efficiency and selectivity of enzymatic processes. Anthranilate and its derivatives are common in nature, and the enzymes involved in their biosynthesis offer a blueprint for developing novel chemical transformations.

Detailed Research Findings: Researchers have successfully engineered strains of Escherichia coli to produce methylated anthranilate derivatives. nih.gov These efforts involve introducing genes that encode for specific enzymes, such as N-methyltransferases and anthraniloyl-coenzyme A (CoA) ligases. nih.gov While this has not been applied to an iodinated compound like this compound due to the rarity of naturally occurring iodinated metabolites, the principles remain relevant.

A future challenge would be to discover or engineer a halogenase enzyme capable of regioselectively iodinating an anthranilate precursor. Alternatively, a chemoenzymatic approach could be developed, where an enzyme performs a key selective step (e.g., asymmetric amination) on a substrate that is then further modified using traditional chemical methods to install the iodine and complete the synthesis. This hybrid strategy could combine the sustainability of biocatalysis with the broad scope of synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical steps for preparing Methyl 5-iodo-2-(methylamino)benzoate with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with iodination of a methyl 2-(methylamino)benzoate precursor. Key steps include:

- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 0–25°C to introduce iodine at the 5-position .

- Acylation/Protection : Protecting the methylamino group with Boc (tert-butoxycarbonyl) to prevent side reactions during iodination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group), δ 6.5–7.5 ppm (aromatic protons), and δ 2.8–3.2 ppm (methylamino protons) confirm substituent positions .

- ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and iodine-adjacent carbons (C-I, ~95 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹) and N-H (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HR-MS) : Exact mass matching the molecular formula (e.g., C₁₀H₁₁IN₂O₂ requires m/z ~318.02) .

Advanced Research Questions

Q. How do the halogen (iodine) and methylamino groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Analysis :

- Iodine as a Leaving Group : The C-I bond’s polarizability facilitates nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., with amines or thiols in DMSO at 60°C) .

- Steric and Electronic Effects : The methylamino group at the 2-position directs electrophiles to the para position (relative to iodine) due to its electron-donating nature, while iodine’s electron-withdrawing effect activates the ring for substitution .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Recommendations :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates to measure IC₅₀ values .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to quantify binding affinity (KD) and kinetics .

- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during ligand-protein interactions to assess stoichiometry and binding thermodynamics .

Q. How does this compound compare structurally and functionally to analogs with different halogens (e.g., Br, Cl) or substituents?

- Comparative Analysis :

- Reactivity : Iodo derivatives exhibit faster SNAr reactions than bromo or chloro analogs due to iodine’s superior leaving-group ability .

- Bioactivity : Replace iodine with nitro groups (electron-withdrawing) reduces antimicrobial activity in analogs, as shown in Bacillus subtilis growth inhibition assays .

- Data Table :

| Compound | Halogen | IC₅₀ (Enzyme X) | LogP |

|---|---|---|---|

| This compound | I | 12 µM | 2.1 |

| Methyl 5-bromo-2-(methylamino)benzoate | Br | 45 µM | 1.8 |

| Methyl 5-chloro-2-(methylamino)benzoate | Cl | >100 µM | 1.5 |

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

- Contradiction Analysis :

- Reaction Conditions : Higher yields (85%) are achieved using NIS in DMF at 0°C versus ICl in CH₂Cl₂ (60%) due to reduced side reactions .

- Purification Methods : Recrystallization may recover less product than chromatography but improves purity, as shown by HPLC data (99% purity vs. 95% for column-purified samples) .

- Resolution Strategy : Optimize solvent systems (e.g., THF/water for recrystallization) and validate purity via orthogonal methods (NMR + HR-MS) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.